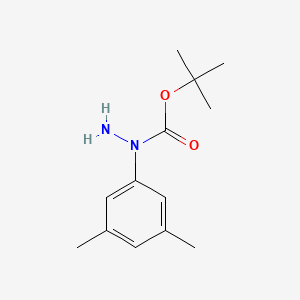

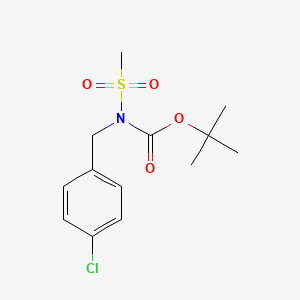

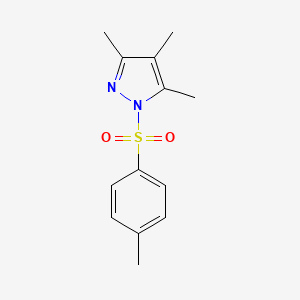

tert-butyl N-(4-chlorobenzyl)-N-(methylsulfonyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-(4-chlorobenzyl)-N-(methylsulfonyl)carbamate is a chemical compound that has been widely studied for its potential applications in scientific research. It is a carbamate derivative that has been synthesized using various methods, and its mechanism of action has been investigated extensively.

Aplicaciones Científicas De Investigación

Building Blocks in Organic Synthesis

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, showcasing their utility in organic synthesis. These compounds are prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This property demonstrates their importance as versatile building blocks in the synthesis of complex organic molecules (Guinchard, Vallée, & Denis, 2005).

Precursors for Sulfonamides

The compound tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, a 1,3,4-thiadiazole derivative related to sulfonamides, has been synthesized, highlighting the strong interaction between the sulfonyl group and the thiadiazole ring. This derivative acts as a new precursor for the synthesis of 1,3,4-thiadiazolesulfonamides, indicating its significance in creating sulfonamide-based therapeutics and chemicals (Pedregosa et al., 1996).

Catalysis and Synthetic Applications

The utilization of tert-butylsulfonamide as a new nitrogen source for catalytic aminohydroxylation and aziridination of olefins has been explored. This compound closely resembles Chloramine-T in catalytic reactions, with the sulfonyl-nitrogen bond in the product or its derivatives being easily cleaved under mild acidic conditions, facilitating the liberation of the amino group. This demonstrates its utility in catalysis and synthetic organic chemistry, offering a versatile method for introducing nitrogen-containing functionalities into molecules (Gontcharov, Liu, & Sharpless, 1999).

Nickel-Catalyzed Cyclopropanation

Research into nickel-catalyzed cyclopropanation of alkenes using methylene transfer from lithiated tert-butyl methyl sulfone has been conducted. This showcases the compound's role in facilitating the transfer of methylene groups to nonactivated olefins under nickel catalysis, highlighting its importance in the synthesis of cyclopropane derivatives, which are valuable in medicinal chemistry and materials science (Gai, Julia, & Verpeaux, 1991).

Propiedades

IUPAC Name |

tert-butyl N-[(4-chlorophenyl)methyl]-N-methylsulfonylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO4S/c1-13(2,3)19-12(16)15(20(4,17)18)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYXYULDWOAFMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Cl)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

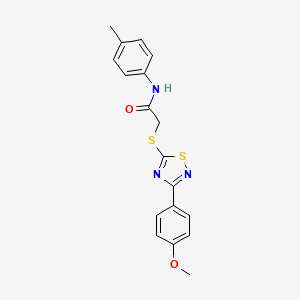

![7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876771.png)

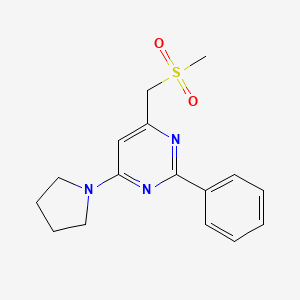

![Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2876772.png)

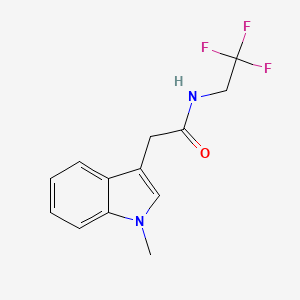

![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide](/img/structure/B2876774.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2876780.png)